molecular formula C8H6BrFO2 B1331574 2-(2-Bromo-3-fluorophenyl)acetic acid CAS No. 958454-33-6

2-(2-Bromo-3-fluorophenyl)acetic acid

Cat. No. B1331574
CAS RN: 958454-33-6
M. Wt: 233.03 g/mol
InChI Key: GQCHYZKUKPMGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Bromo-3-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 958454-33-6 . It has a molecular weight of 233.04 and its IUPAC name is (2-bromo-3-fluorophenyl)acetic acid . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2-Bromo-3-fluorophenyl)acetic acid” is 1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Pharmaceutical Research

2-(2-Bromo-3-fluorophenyl)acetic acid: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its unique structure allows for the creation of novel molecules that can be tested for therapeutic properties. For instance, it can be used to develop new anti-inflammatory drugs or analgesics due to its acetic acid moiety, which is a common functional group in many pain-relieving medications .

Material Science

In material science, this compound serves as a precursor for the synthesis of complex polymers. The bromine and fluorine atoms can be used to introduce cross-linking in polymers, which enhances their thermal stability and mechanical strength. This makes them suitable for high-performance materials used in aerospace or automotive industries .

Agrochemical Synthesis

The bromo-fluoro phenyl ring of 2-(2-Bromo-3-fluorophenyl)acetic acid is valuable in the synthesis of agrochemicals. It can be incorporated into pesticides and herbicides, providing them with the ability to disrupt the growth of unwanted plants or pests without affecting the crops .

Analytical Chemistry

This compound is also important in analytical chemistry, where it can be used as a standard or reference material in chromatography. Its distinct chemical signature allows for the accurate calibration of instruments and helps in the identification of similar compounds in complex mixtures .

Organic Synthesis

In organic synthesis, 2-(2-Bromo-3-fluorophenyl)acetic acid is a versatile intermediate. It can undergo various chemical reactions such as Suzuki coupling or Heck reaction, leading to the production of a wide array of organic compounds. This is particularly useful in the field of synthetic chemistry for the creation of new molecules .

Medicinal Chemistry

Medicinal chemists use 2-(2-Bromo-3-fluorophenyl)acetic acid to design and synthesize potential drug candidates. The presence of halogen atoms makes it a good candidate for creating active pharmaceutical ingredients (APIs) that have improved pharmacokinetic properties .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The bromine atom can be used for further functionalization, allowing for the targeted delivery of drugs or imaging agents to specific cells or tissues .

Environmental Science

Lastly, in environmental science, researchers can study the breakdown products of 2-(2-Bromo-3-fluorophenyl)acetic acid to understand its environmental impact. This includes investigating its biodegradability and potential to form persistent organic pollutants .

Mechanism of Action

The mechanism of action of “2-(2-Bromo-3-fluorophenyl)acetic acid” is not available .

Safety and Hazards

The safety information available indicates that “2-(2-Bromo-3-fluorophenyl)acetic acid” may cause serious eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary statements P305;P338;P351) .

properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHYZKUKPMGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650425
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-3-fluorophenyl)acetic acid

CAS RN

958454-33-6
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.